4-(3-Methoxycarbonylphenyl)picolinic acid
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Overview
Description
4-(3-Methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-methoxycarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxycarbonylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as picolinic acid and 3-methoxycarbonylbenzene.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The key steps in the synthesis include the coupling of picolinic acid with 3-methoxycarbonylbenzene under the influence of the catalyst and solvent. The reaction is typically carried out at elevated temperatures (e.g., 100-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
4-(3-Methoxycarbonylphenyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: This compound is structurally similar but has a carboxyl group instead of a methoxycarbonyl group.
5-(3,4-Dicarboxylphenyl)picolinic acid: Another related compound with additional carboxyl groups, used in crystal engineering and photocatalysis.
Uniqueness
4-(3-Methoxycarbonylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxycarbonyl group provides different reactivity compared to carboxyl or other substituents, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)11-4-2-3-9(7-11)10-5-6-15-12(8-10)13(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBPZUIVWEJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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